Home > Products > Screening Compounds P77876 > 4-Hydroxy-7-methoxyquinoline-6-carboxamide
4-Hydroxy-7-methoxyquinoline-6-carboxamide - 417724-81-3

4-Hydroxy-7-methoxyquinoline-6-carboxamide

Catalog Number: EVT-3273217
CAS Number: 417724-81-3
Molecular Formula: C11H10N2O3
Molecular Weight: 218.21 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-Hydroxy-7-methoxyquinoline-6-carboxamide is a chemical compound with the molecular formula C11H10N2O3C_{11}H_{10}N_{2}O_{3} and a molecular weight of 218.21 g/mol. It is recognized for its potential applications in various scientific fields, particularly in medicinal chemistry due to its structural similarity to other biologically active compounds. This compound is often utilized as a research tool in the study of pharmacological mechanisms and biochemical pathways.

Source

The compound can be synthesized through various organic synthesis methods, which have been documented in several patents and scientific articles. The synthesis often involves the modification of quinoline derivatives, which are known for their diverse biological activities.

Classification

4-Hydroxy-7-methoxyquinoline-6-carboxamide belongs to the class of quinoline derivatives, which are characterized by a bicyclic structure containing a benzene ring fused to a pyridine ring. This specific compound is classified under carboxamides due to the presence of the carboxamide functional group.

Synthesis Analysis

Methods

The synthesis of 4-hydroxy-7-methoxyquinoline-6-carboxamide typically involves multiple steps, including nitrification, condensation, reduction, and cyclization processes.

  1. Nitrification: Starting materials such as 3,4-dimethoxyacetophenone undergo nitrification to yield nitro derivatives.
  2. Condensation: The nitro derivatives are then subjected to condensation reactions with amines or other nucleophiles to form intermediate structures.
  3. Reduction and Cyclization: These intermediates are reduced and cyclized under catalytic conditions (often using palladium on carbon or Raney nickel) to form the quinoline structure.
  4. Final Modifications: Subsequent reactions may involve chlorination or further functional group modifications to achieve the desired compound .

Technical Details

The synthetic routes can vary significantly based on the starting materials and desired purity levels. For instance, one method highlights the use of dimethyl sulfoxide as a solvent and specific temperature controls during reactions to optimize yield .

Molecular Structure Analysis

Structure

The molecular structure of 4-hydroxy-7-methoxyquinoline-6-carboxamide features a quinoline backbone with hydroxyl (-OH) and methoxy (-OCH₃) groups at specific positions:

  • Quinoline Core: A fused bicyclic structure consisting of a benzene ring and a pyridine ring.
  • Functional Groups:
    • Hydroxyl group at position 4
    • Methoxy group at position 7
    • Carboxamide group at position 6
Chemical Reactions Analysis

Reactions

4-Hydroxy-7-methoxyquinoline-6-carboxamide can participate in various chemical reactions typical for quinoline derivatives:

  1. Substitution Reactions: The hydroxyl and methoxy groups can undergo electrophilic substitution, allowing for further functionalization.
  2. Reduction Reactions: The carbonyl group in the carboxamide can be reduced under appropriate conditions to yield amines or alcohols.
  3. Cyclization Reactions: The compound may also serve as a precursor for synthesizing more complex heterocycles through cyclization reactions.

Technical Details

The reaction conditions (temperature, pressure, catalysts) are crucial in determining the outcome and efficiency of these transformations. For instance, using palladium catalysts can significantly enhance reaction rates and yields .

Mechanism of Action

Process

As a metabolite of Lenvatinib, 4-hydroxy-7-methoxyquinoline-6-carboxamide likely exhibits similar mechanisms of action involving the inhibition of receptor tyrosine kinases.

  1. Target Receptors: It primarily targets vascular endothelial growth factor receptors (VEGFRs), disrupting angiogenesis—the formation of new blood vessels from existing ones.
  2. Biochemical Pathways: By inhibiting these receptors, it interferes with critical signaling pathways that promote tumor growth and survival.

Data

Research indicates that compounds similar to this one can significantly reduce tumor proliferation by blocking essential growth signals in cancer cells.

Physical and Chemical Properties Analysis

Physical Properties

4-Hydroxy-7-methoxyquinoline-6-carboxamide is typically characterized by:

  • Appearance: Solid form (often crystalline)
  • Solubility: Soluble in polar solvents such as dimethyl sulfoxide and methanol.

Chemical Properties

The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions.

Relevant data includes:

  • Melting Point: Specific melting point data may vary based on purity but generally falls within expected ranges for similar compounds.
Applications

Scientific Uses

4-Hydroxy-7-methoxyquinoline-6-carboxamide has several applications in scientific research:

  1. Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting cancer through angiogenesis inhibition.
  2. Biochemical Studies: Used in studies related to signal transduction pathways involving receptor tyrosine kinases.
  3. Pharmaceutical Development: Acts as an intermediate in synthesizing more complex drug formulations.
Pharmacological Significance and Biological Target Engagement

Role as a Lenvatinib Metabolite in Receptor Tyrosine Kinase Inhibition

4-Hydroxy-7-methoxyquinoline-6-carboxamide (CAS 2110414-05-4) is designated as M2, the major human bioactive metabolite of the multikinase inhibitor lenvatinib. It arises from the O-demethylation of the parent compound’s 7-methoxy group, mediated primarily by hepatic CYP450 enzymes and aldehyde oxidase (AO). This biotransformation is quantitatively significant, with M2 accounting for 24–44% of circulating lenvatinib-derived species in plasma [2] [6] [9]. Structurally, M2 retains the core pharmacophore of lenvatinib: the 4-phenoxyquinoline scaffold essential for kinase binding. The conversion from lenvatinib (C21H19ClN4O4) to M2 (C20H17ClN4O4) reduces molecular weight by 30 Da, enhancing hydrophilicity (clogP reduction from 3.5 to 2.8) while preserving target engagement [6] [8] [9].

In vitro studies confirm M2 inhibits key receptor tyrosine kinases (RTKs), including vascular endothelial growth factor receptors (VEGFR1–3), fibroblast growth factor receptor (FGFR1), and rearranged during transfection (RET), with IC50 values comparable to lenvatinib (nanomolar range). This activity underpins its antiangiogenic and antitumor efficacy in models of thyroid, hepatocellular, and renal carcinomas [2] [6].

Mechanistic Insights into VEGFR Signaling Pathway Disruption

M2 exerts potent inhibition of VEGFR2 (KDR) and VEGFR3 (Flt-4), critical mediators of tumor angiogenesis. Biochemical assays reveal that M2 competitively binds the ATP-binding cleft of VEGFR2, suppressing autophosphorylation (IC50 = 4.0 nM) and downstream signaling cascades (e.g., Ras/Raf/MEK/ERK and PI3K/Akt) [2] [3]. This inhibition disrupts:

  • Endothelial cell proliferation: Blocking VEGF-induced mitogenesis in human umbilical vein endothelial cells (HUVECs).
  • Capillary tube formation: Inhibiting in vitro Matrigel assays at concentrations ≥10 nM.
  • Vascular permeability: Reducing VEGF-mediated extravasation in tumor xenografts [3].

Table 1: Kinase Inhibition Profile of 4-Hydroxy-7-methoxyquinoline-6-carboxamide (M2)

Kinase TargetIC50 (nM)Cellular Function
VEGFR2 (KDR)4.0Angiogenesis, cell migration
VEGFR3 (Flt-4)5.5Lymphangiogenesis
FGFR146.0Cell proliferation, differentiation
RET12.0Cell survival, migration
PDGFRβ210.0Pericyte recruitment, stroma support

M2 also undergoes a unique metabolic fate distinct from lenvatinib: It forms glutathione (GSH) conjugates via displacement of the chlorophenoxy group, followed by intramolecular rearrangement to N-cysteinyl derivatives. This pathway, characterized in cynomolgus monkeys, may contribute to tissue-specific activity [2] [9].

Structure-Activity Relationship Profiling in Angiogenesis Modulation

The pharmacological activity of M2 is exquisitely sensitive to structural modifications, as revealed by SAR studies:

  • 7-Hydroxy Group: The demethylated 7-OH moiety (vs. 7-OCH3 in lenvatinib) enhances hydrogen bonding with VEGFR2 residues (e.g., Glu885 and Cys1045), improving binding affinity despite reduced lipophilicity [4] [9].
  • Quinoline Core: The 4-phenoxy linkage is essential for positioning the molecule in the kinase hinge region. Removal or substitution abolishes activity [4] [7].
  • 6-Carboxamide: Serves as a hydrogen bond donor/acceptor with Asp1046 in VEGFR2. Conversion to ester or nitrile reduces potency >10-fold [4] [8].
  • Hydrophilicity: M2’s lower clogP (2.8 vs. lenvatinib’s 3.5) correlates with reduced off-target effects (e.g., hERG inhibition) but may limit tissue penetration [9] [10].

Table 2: Impact of Structural Features on M2 Bioactivity

Structural ElementModificationEffect on VEGFR2 IC50Angiogenesis Inhibition
7-PositionMethoxy → Ethoxy3.5-fold increaseReduced
7-PositionMethoxy → Hydroxy (M2)UnchangedMaintained
6-CarboxamideAmide → Ester>10-fold increaseAbolished
Quinoline C-4 linkageEther → Thioether8-fold increaseReduced
Core scaffoldQuinoline → Quinazoline>20-fold increaseAbolished

Quinoline-based analogs like M2 show superior activity over quinazolines in disrupting β-catenin/TCF4 interactions—a downstream node in Wnt signaling crosstalk with angiogenesis [4] [7].

Target Selectivity Patterns Across Kinase Superfamily Domains

M2 exhibits selective polypharmacology, preferentially inhibiting VEGFR2/3 and RET over unrelated kinases:

  • High Selectivity: >50-fold selectivity for VEGFR2 over platelet-derived growth factor receptor β (PDGFRβ; IC50 = 210 nM) and epidermal growth factor receptor (EGFR; IC50 >1,000 nM) [2] [6].
  • Domain-Specific Binding: Molecular docking shows M2 occupies the hydrophobic back pocket of VEGFR2’s kinase domain, forming critical interactions with:
  • Gatekeeper residue Val848
  • DFG motif (Asp1046–Phe1047)
  • Catalytic lysine (Lys868) [4].
  • RET Kinase Inhibition: Disrupts oncogenic RET fusion proteins (e.g., CCDC6-RET) driving thyroid tumorigenesis, with IC50 = 12 nM. The 4-hydroxy group stabilizes interactions with RET’s Glu775 and Leu778 [6] [9].

Kinome-wide profiling (468 kinases) confirms M2 inhibits <10% of kinases at 1 μM, demonstrating specificity for VEGF/RET pathways over serine/threonine kinases (e.g., mTOR, CDKs) or immunokinases (JAKs) [2]. This selectivity minimizes off-toxicity while sustaining antiangiogenic efficacy.

Properties

CAS Number

417724-81-3

Product Name

4-Hydroxy-7-methoxyquinoline-6-carboxamide

IUPAC Name

7-methoxy-4-oxo-1H-quinoline-6-carboxamide

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

InChI

InChI=1S/C11H10N2O3/c1-16-10-5-8-6(4-7(10)11(12)15)9(14)2-3-13-8/h2-5H,1H3,(H2,12,15)(H,13,14)

InChI Key

ZXSGIBJYMYHCMM-UHFFFAOYSA-N

SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N

Canonical SMILES

COC1=C(C=C2C(=O)C=CNC2=C1)C(=O)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.